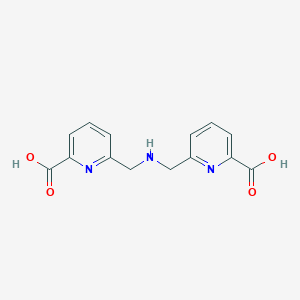
6,6'-(Azanediylbis(methylene))dipicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Azanediylbis(methylene))dipicolinic acid is a compound that belongs to the family of picolinate ligands. These ligands are known for their ability to form stable complexes with metal ions, particularly manganese (Mn2+). The compound is characterized by its pentadentate nature, meaning it can coordinate with metal ions through five donor atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves the reaction of picolinic acid derivatives with azanediylbis(methylene) groups. The reaction typically occurs under controlled pH conditions, often using pH-potentiometry to determine the stability constants of the resulting complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-(Azanediylbis(methylene))dipicolinic acid primarily undergoes complexation reactions with metal ions. These reactions involve the coordination of the ligand to the metal ion, forming stable complexes. The compound can also participate in protonation and deprotonation reactions, which are essential for determining its stability constants .
Common Reagents and Conditions
Common reagents used in the reactions involving 6,6’-(Azanediylbis(methylene))dipicolinic acid include metal salts (e.g., manganese chloride), acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 6,6’-(Azanediylbis(methylene))dipicolinic acid are metal-ligand complexes. These complexes are characterized by their high stability and specific coordination geometries, such as pentagonal bipyramidal structures .
Applications De Recherche Scientifique
6,6’-(Azanediylbis(methylene))dipicolinic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves its ability to coordinate with metal ions through its donor atoms. This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .
Comparaison Avec Des Composés Similaires
6,6’-(Azanediylbis(methylene))dipicolinic acid is unique due to its pentadentate nature and high stability constants with metal ions. Similar compounds include:
6,6’-(Azanediylbis(methylene))dipicolinic acid derivatives: These compounds differ in the substituents present at the amine nitrogen atom, such as acetate, phenyl, dodecyl, and hexylphenyl groups.
Other picolinate ligands: These ligands share the picolinic acid backbone but differ in their coordination properties and stability constants.
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
6-[[(6-carboxypyridin-2-yl)methylamino]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O4/c18-13(19)11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(17-10)14(20)21/h1-6,15H,7-8H2,(H,18,19)(H,20,21) |
Clé InChI |
SYOCWEPDALCKLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)O)CNCC2=NC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)

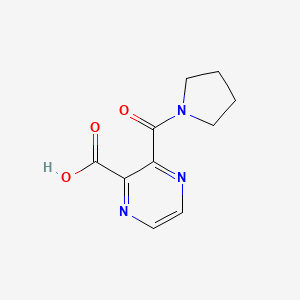
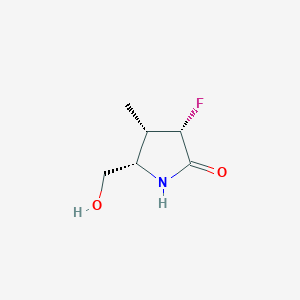
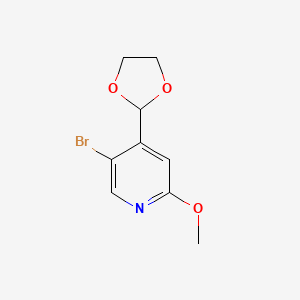
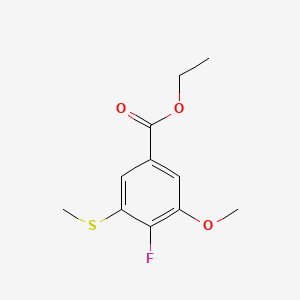

![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
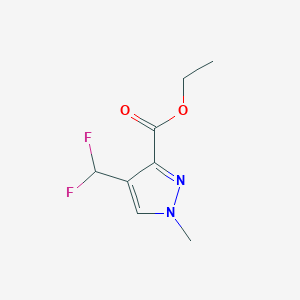
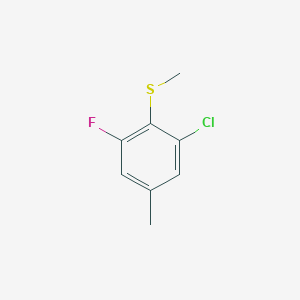

![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
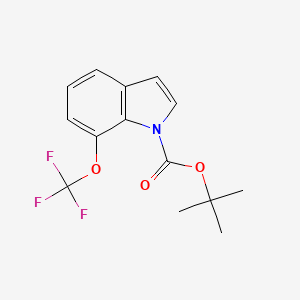
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
